6-n-Propyluracil

Description

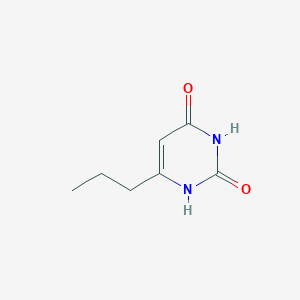

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUTYIOWQFQGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158113 | |

| Record name | 6-n-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-08-9 | |

| Record name | 6-n-Propyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC58559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-n-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 6 N Propyluracil

Established Synthetic Routes for 6-n-Propyluracil

The construction of the this compound core can be achieved through several reliable synthetic strategies. These methods primarily involve forming the pyrimidine (B1678525) ring system through condensation reactions or modifying existing pyrimidine structures via nucleophilic substitution.

Condensation Reactions in this compound Synthesis

The most common approach to synthesizing the uracil (B121893) ring is through condensation reactions. This method typically involves the reaction of a β-keto ester with urea (B33335) or a urea derivative. For the synthesis of the closely related and widely studied antithyroid drug, 6-n-propyl-2-thiouracil (PTU), the classical route involves the condensation of ethyl β-oxocaproate with thiourea (B124793). fishersci.no This reaction builds the pyrimidine ring in a single, efficient step.

A similar strategy is employed for other uracil derivatives. For instance, 6-amino-1-propyluracil (B156761) can be synthesized with high yields through the condensation of N-propylurea and ethyl cyanoacetate (B8463686) in the presence of a base like sodium ethoxide. nih.gov This reaction proceeds through several key steps:

Nucleophilic Addition: The urea derivative adds to the cyano group of the ester.

Ring Closure: An intramolecular reaction forms the heterocyclic ring.

Dehydration & Tautomerization: The intermediate undergoes dehydration and tautomerization to yield the final stable uracil ring structure. nih.gov

These condensation reactions are fundamental in pyrimidine chemistry, providing a versatile and direct pathway to a wide range of substituted uracils, including this compound.

Nucleophilic Substitution Approaches for Pyrimidine Derivatives

An alternative to building the pyrimidine ring from acyclic precursors is to modify a pre-existing uracil ring. Nucleophilic substitution reactions are a powerful tool for introducing various functional groups onto the pyrimidine core. A common strategy involves using a halogenated uracil, such as 6-chlorouracil (B25721), as a starting material. fishersci.at

The chlorine atom at the C-6 position is a good leaving group and can be displaced by a variety of nucleophiles. This allows for the introduction of different substituents at this position. For example, reacting 6-chlorouracil derivatives with hydrazine (B178648) hydrate (B1144303) leads to the formation of 6-hydrazinyluracils. fishersci.at Similarly, reactions with piperazines can yield 6-(piperazinyl)uracils. fishersci.se These substitution reactions significantly expand the diversity of accessible uracil derivatives, enabling the synthesis of compounds with tailored properties.

Radiochemical Synthesis of Labeled this compound

For metabolic studies and diagnostic imaging, isotopically labeled compounds are essential. The synthesis of radiolabeled this compound analogues has been successfully achieved. A key example is the preparation of 6-n-propyl-2-thiouracil-6-¹⁴C. fishersci.fi

The synthesis starts with a radiolabeled precursor, sodium butyrate-1-¹⁴C. This is converted to butyryl chloride-1-¹⁴C and then condensed with sodio ethylacetoacetate to produce ethyl β-oxohexanoate-β-¹⁴C. In the final step, this labeled β-keto ester is condensed with thiourea in the presence of sodium ethoxide to yield the desired ¹⁴C-labeled 2-thiouracil (B1096) derivative with a radiochemical yield of 34%. fishersci.fi This multi-step synthesis demonstrates a viable route for introducing a radioactive carbon atom into the propyl side chain of the molecule.

Design and Synthesis of this compound Derivatives

To improve the therapeutic properties and explore structure-activity relationships, numerous derivatives of this compound and its analogues have been designed and synthesized. These modifications often target the core heterocyclic nucleus or involve the substitution of key atoms.

Thiouracil Nucleus Modifications for Enhanced Activity

The 2-thiouracil nucleus, found in the prominent antithyroid drug 6-n-propyl-2-thiouracil (PTU), is a frequent target for chemical modification. One area of exploration is the synthesis of metal complexes. Researchers have synthesized and characterized novel copper(II) and palladium(II) complexes with 6-propyl-2-thiouracil. These non-charged complexes are typically formed by reacting the thiouracil ligand, dissolved in a solvent like DMSO, with a corresponding metal salt in an aqueous solution. fishersci.ca

Furthermore, mixed ligand copper(I) complexes have been prepared by reacting copper(I) iodide with 6-n-propylthiouracil in the presence of phosphine (B1218219) ligands such as triphenylphosphine (B44618) (tpp) or tri(p-tolyl)phosphine (tptp). fishersci.co.uk These modifications, which involve coordination to the sulfur atom, can alter the electronic properties and steric profile of the molecule, potentially leading to new biological activities. fishersci.co.uksigmaaldrich.com

Seleno Analogues of this compound

The replacement of the sulfur atom in the thiouracil ring with selenium has been a key strategy to develop analogues with potentially enhanced activity. The synthesis of 6-n-propyl-2-selenouracil (PSeU) has been described, involving a condensation reaction analogous to the synthesis of PTU. epa.govwikipedia.org

In this procedure, ethyl butyrylacetate and selenourea (B1239437) are reacted in a solution of sodium ethoxide in absolute ethanol. epa.gov The mixture is refluxed for several hours, after which the product is isolated by acidification. epa.gov This substitution of sulfur with selenium has been shown to increase the antiperoxidase activity of the analogue compared to the parent drug, PTU. epa.govwikipedia.org Further research has led to the synthesis of a variety of alkyl-2-selenouracils, which are instrumental in studying the structure-activity relationships of this class of compounds. fishersci.cawikipedia.org

Coordination Chemistry of this compound with Metal Ions

The coordination chemistry of this compound and its thio-analogue, 6-n-propyl-2-thiouracil (PTU), has been a subject of significant research, primarily due to the diverse binding sites offered by the pyrimidine ring. These sites, including nitrogen and oxygen (or sulfur) atoms, allow for the formation of stable complexes with a variety of metal ions.

The reaction of copper(I) iodide with 6-n-propyl-2-thiouracil can lead to the formation of mixed ligand complexes. acs.orgfigshare.comnih.gov For instance, in the presence of phosphine ligands like triphenylphosphine (tpp) or tri(p-tolyl)phosphine (tptp), tetrahedral copper(I) complexes with the general formula [CuI(L)₂(ptu)] (where L is the phosphine ligand and ptu is 6-n-propyl-2-thiouracil) are formed. acs.orgfigshare.comnih.gov In the absence of phosphine ligands, a trigonal planar complex, [CuI(ptu)₂], can be synthesized. acs.orgfigshare.comnih.gov In this complex, two sulfur atoms from two different ptu ligands and one iodide ion coordinate to the central copper(I) ion. acs.orgfigshare.comnih.gov

Studies have also reported the synthesis of new copper(II) and palladium(II) complexes with 6-propyl-2-thiouracil. encyclopedia.pubpreprints.orgresearchgate.net These complexes are typically synthesized by mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in a solvent like DMSO, often in the presence of a base such as NaOH. encyclopedia.pubresearchgate.net The resulting complexes exhibit different coordination modes, with the ligand potentially binding through its sulfur, oxygen, and nitrogen atoms. encyclopedia.pub

The thioamide group in PTU is crucial for its coordinating properties, and its complexes are often studied for their potential biological activities. conicet.gov.ar The formation of these metal complexes can significantly alter the pharmacological properties of the parent ligand. conicet.gov.ar

Heterocyclic Compounds Derived from this compound

The synthesis of novel heterocyclic compounds often utilizes 6-n-propyl-2-thiouracil (PTU) as a versatile starting material. nih.govpatsnap.com Various chemical modifications can be performed on the PTU scaffold to generate a library of new derivatives with potentially enhanced or different biological activities.

One common approach involves reactions that target the reactive sites of the thiouracil ring. For example, new heterocyclic systems can be synthesized through multi-step reactions starting from PTU. patsnap.com Selenium analogues of PTU, such as 6-n-propyl-2-selenouracil, have also been synthesized and studied. nih.govtandfonline.com The synthesis of these seleno-analogues often involves the reaction of ethyl β-oxocaproate with a selenium-containing reagent, analogous to the use of thiourea for PTU synthesis. tandfonline.com The replacement of the sulfur atom with selenium significantly impacts the electronic and steric properties of the molecule. tandfonline.com

Furthermore, this compound itself can be derived from its analogues. For instance, the deselenation of 6-n-propyl-2-selenouracil upon recrystallization from specific solvents can yield this compound. nih.goviucr.org The synthesis of fluorinated analogues has also been explored, which can further modify the compound's properties. tandfonline.comtandfonline.com

Structural Characterization Techniques in this compound Synthesis Research

The elucidation of the structure of this compound and its derivatives is paramount for understanding their chemical behavior and potential applications. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Spectroscopic Methods (FTIR, NMR, Mass Spectroscopy, UV-Vis)

A suite of spectroscopic techniques provides invaluable information on the molecular structure and functional groups present in this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to identify the characteristic functional groups. globalresearchonline.net In 6-propyl-2-thiouracil, the FTIR spectrum shows principal peaks corresponding to N-H stretching of the imide group, as well as the C=O and C=S stretching vibrations. globalresearchonline.netmdpi.com The formation of metal complexes or other derivatives leads to noticeable shifts in the positions of these bands, providing evidence of coordination or chemical modification. conicet.gov.armdpi.com For instance, the thioamide bands are particularly sensitive to the coordination environment. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is essential for determining the connectivity of atoms in the molecule. preprints.org The chemical shifts and coupling patterns of the protons and carbons in the propyl group and the pyrimidine ring provide a detailed map of the molecular structure. nih.gov Advanced 2D NMR techniques like COSY, HMBC, and HMQC are also employed to unambiguously assign all the signals, especially in more complex derivatives. preprints.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. tandfonline.comtandfonline.com Electron ionization mass spectra of this compound and its thio and seleno analogues show characteristic fragmentation patterns, often involving a retro-Diels-Alder decomposition. tandfonline.comtandfonline.com The isotopic distribution, especially for selenium-containing compounds, provides further confirmation of the elemental composition. tandfonline.comtandfonline.com

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. 6-Propyl-2-thiouracil exhibits characteristic absorption maxima in the UV region. The formation of metal complexes or charge-transfer adducts, for example with diiodine, results in new or shifted absorption bands in the UV-Vis spectrum, which can be used to study these interactions. acs.orgnih.gov

The following table summarizes the key spectroscopic data for 6-n-propyl-2-thiouracil from various studies.

| Spectroscopic Technique | Key Findings | References |

| FTIR | Shows characteristic peaks for N-H, C=O, and C=S stretching. Shifts in these peaks indicate complex formation. | conicet.gov.arglobalresearchonline.netmdpi.com |

| NMR | ¹H and ¹³C NMR are used to elucidate the molecular structure and connectivity. | preprints.orgnih.gov |

| Mass Spectrometry | Provides molecular weight and fragmentation patterns, often showing a retro-Diels-Alder decomposition. | tandfonline.comtandfonline.comnist.gov |

| UV-Vis | Exhibits characteristic absorption maxima, which shift upon complexation or derivatization. | acs.orgnih.gov |

X-ray Crystallography of this compound Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules and their complexes in the solid state. This technique has been instrumental in understanding the coordination chemistry and supramolecular assembly of this compound derivatives.

X-ray crystallographic studies on copper(I) complexes of 6-n-propyl-2-thiouracil have revealed detailed coordination geometries. acs.orgfigshare.comnih.gov For example, the complex [CuI(ptu)₂] exhibits a trigonal planar geometry around the copper center, while [CuI(tpp)₂(ptu)] adopts a tetrahedral geometry. acs.orgfigshare.comnih.gov These studies also show the presence of extensive intermolecular hydrogen bonding, which leads to the formation of supramolecular architectures like polymeric ribbons. acs.orgnih.gov

The crystal structure of this compound itself has been determined, revealing a six-membered ring formation through hydrogen bonding interactions. iucr.org The analysis of crystal structures of various cocrystals and salts of PTU has shown two primary structural motifs: infinite chains of PTU molecules linked by hydrogen bonds, or hydrogen-bonded pairs of PTU molecules interacting with coformer molecules. mdpi.com The detailed structural information obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new materials. nih.govmdpi.com

The following table presents a summary of crystallographic data for selected this compound derivatives and complexes.

Mechanistic Investigations of 6 N Propyluracil

Molecular Mechanism of Action in Thyroid Hormone Regulation

6-n-Propyluracil exerts its influence on thyroid hormone levels through direct inhibition of key enzymes involved in their production and peripheral activation.

Inhibition of Thyroperoxidase (TPO) Activity

This compound's primary mechanism involves the inhibition of thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones. nih.govdrugbank.com TPO is responsible for oxidizing iodide ions and incorporating them into tyrosine residues of the thyroglobulin protein, a foundational step in the creation of thyroxine (T4) and triiodothyronine (T3). nih.govdrugbank.com

Research indicates that this compound inactivates TPO by reacting with the oxidized heme group that forms when TPO interacts with hydrogen peroxide. nih.gov This interaction prevents the iodination of thyroglobulin, thereby blocking the synthesis of new thyroid hormones. drugbank.comiarc.fr Studies have shown that the presence of iodide can prevent this inactivation, suggesting that this compound acts by trapping the oxidized form of iodide. nih.goviarc.fr The inhibitory concentration (IC50) of PTU on TPO has been determined to be 30 µM. nih.gov

Inhibition of Type-1 Deiodinase (DIO1) Activity

In addition to its effects on hormone synthesis, this compound also inhibits the activity of type-1 iodothyronine deiodinase (DIO1). bioscientifica.comiarc.fr This enzyme is primarily located in the liver, kidney, and thyroid and is responsible for the majority of the conversion of the prohormone T4 into the more biologically active T3. tandfonline.combioscientifica.com

The mechanism of DIO1 inhibition involves the reaction of this compound with a selenenyl iodide intermediate (E-SeI) in the enzyme's active site. tandfonline.com This reaction prevents the regeneration of the active enzyme, thus hindering the conversion of T4 to T3. tandfonline.com This inhibitory action is characterized as uncompetitive with respect to the iodothyronine substrate and competitive with the thiol cosubstrate. oup.com The potent inhibition of DIO1 by PTU contributes to a rapid decrease in circulating T3 levels. iarc.fr

Impact on Thyroxine (T4) and Triiodothyronine (T3) Synthesis and Conversion

The dual inhibition of TPO and DIO1 by this compound leads to a significant reduction in the synthesis and availability of both T4 and T3. By blocking TPO, it directly curtails the production of T4 and T3 within the thyroid gland. nih.govdrugbank.com Concurrently, by inhibiting DIO1, it reduces the peripheral conversion of T4 to the more potent T3. iarc.frwikipedia.org

Influence on Thyroid-Stimulating Hormone (TSH) Levels

The reduction in circulating T3 and T4 levels caused by this compound triggers a feedback response in the hypothalamic-pituitary-thyroid axis. The decrease in thyroid hormones is detected by the pituitary gland, leading to an increased secretion of thyroid-stimulating hormone (TSH). iarc.fr

In a study on rats, treatment with this compound resulted in a more than eightfold increase in TSH concentration. iarc.fr Another study in rats showed that both low and high doses of PTU significantly increased TSH levels after both short-term and long-term exposure. nih.gov This elevation in TSH is a direct physiological response to the drug-induced hypothyroidism.

Molecular Interactions and Binding Site Analysis

The inhibitory actions of this compound are a consequence of its specific molecular interactions with target enzymes.

Interaction with Mammalian Lactoperoxidase (LPO)

Due to the challenges in crystallizing human TPO, mammalian lactoperoxidase (LPO), which shares significant sequence and structural homology with TPO, has been used as a model to study the binding of antithyroid drugs. semanticscholar.org The crystal structure of the LPO-PTU complex reveals that this compound binds within the substrate-binding site on the distal heme side. nih.govsemanticscholar.org

The sulfur atom of PTU coordinates with the heme iron, while the n-propyl side chain engages in van der Waals interactions with hydrophobic amino acid residues in the binding site, such as Gln105, His109, Ala114, Arg255, and Glu258. semanticscholar.org These interactions are critical for the strong binding and subsequent inhibition of the enzyme. semanticscholar.org The binding site is characterized as a hydrophobic channel. researchgate.netnih.gov A comparison of the amino acid residues in the binding sites of LPO and TPO shows a high degree of identity, with the exception of Ala114 in LPO, which corresponds to Thr205 in TPO. nih.gov

Table 1: Research Findings on the

| Mechanism | Enzyme/Hormone Affected | Effect of this compound | Key Findings |

|---|---|---|---|

| Inhibition of Synthesis | Thyroperoxidase (TPO) | Inhibition | Reacts with the oxidized heme group of TPO, preventing iodination of thyroglobulin. IC50 for TPO inhibition is 30 µM. nih.goviarc.frnih.gov |

| Inhibition of Peripheral Conversion | Type-1 Deiodinase (DIO1) | Inhibition | Reacts with the selenenyl iodide intermediate in the active site, preventing the conversion of T4 to T3. iarc.frtandfonline.com |

| Hormone Level Regulation | Thyroxine (T4) and Triiodothyronine (T3) | Decrease | Reduces serum T4 and T3 levels by inhibiting both synthesis and peripheral conversion. iarc.frcaymanchem.com |

| Feedback Regulation | Thyroid-Stimulating Hormone (TSH) | Increase | Decreased T3/T4 levels lead to a compensatory increase in TSH secretion. iarc.frnih.gov |

| Molecular Binding | Lactoperoxidase (LPO) | Binding to active site | Binds to the hydrophobic channel of the substrate-binding site, with the sulfur atom coordinating with the heme iron. nih.govsemanticscholar.orgresearchgate.net |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 657298 |

| Thyroxine (T4) | 5819 |

| Triiodothyronine (T3) | 5920 |

| Thyroid-Stimulating Hormone (TSH) | Not applicable (protein) |

| Lactoperoxidase (LPO) | Not applicable (protein) |

| Thyroperoxidase (TPO) | Not applicable (protein) |

| Type-1 Deiodinase (DIO1) | Not applicable (protein) |

| Hydrogen Peroxide | 784 |

| Iodide | 30163 |

| Tyrosine | 6057 |

| Methimazole (B1676384) | 1349907 |

| Carbimazole | 2576 |

| 6-methyl-2-thiouracil | 667520 |

| Gln105 (Glutamine) | 5961 |

| His109 (Histidine) | 6274 |

| Ala114 (Alanine) | 5950 |

| Arg255 (Arginine) | 5962 |

| Glu258 (Glutamic Acid) | 33032 |

Hydrophobic Channel Binding Site Characteristics

The binding site for this compound (PTU) within mammalian peroxidases, such as lactoperoxidase (LPO) and the structurally similar thyroid peroxidase (TPO), is characterized as a predominantly hydrophobic channel. mdpi.comresearchgate.net This channel is located on the distal heme side of the enzyme. mdpi.comnih.gov

Upon binding, the this compound molecule displaces a water molecule that is typically present in the unbound enzyme's active site. nih.gov The orientation of PTU within this channel is crucial for its inhibitory activity. The aromatic ring of PTU aligns nearly parallel to the heme moiety. nih.gov The sulfur atom of the thiouracil ring is directed toward the iron center of the heme group and also interacts with the amino acid residue His109. mdpi.comnih.gov

The n-propyl side chain at the C6 position of the uracil (B121893) ring plays a significant role in the binding affinity. This hydrophobic chain engages in van der Waals interactions with several neighboring amino acid residues, including Gln105, His109, Ala114, Arg255, and Glu258. mdpi.com Specifically, the terminal methyl group of the propyl chain establishes van der Waals contacts with the side chain of Ala114. nih.gov These hydrophobic interactions are considered responsible for the strong binding of PTU to the peroxidase binding site. mdpi.com

The binding site also features two hydrophobic side chains that are directed towards the oxygen atom at the C4 position of the thiouracil ring, further contributing to the hydrophobic nature of the interaction. mdpi.comresearchgate.net The similar inhibitory constants (IC50 values) of PTU against both TPO and LPO suggest that the binding mechanism and the characteristics of the substrate-binding sites are highly similar in both enzymes. researchgate.net

Cellular and Subcellular Effects

This compound indirectly stimulates the proliferation of thyroid follicular cells. inchem.org By inhibiting thyroid peroxidase, PTU decreases the synthesis of thyroid hormones (T3 and T4). inchem.orgiarc.fr This reduction in circulating thyroid hormones leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. inchem.orgiarc.fr

Elevated TSH levels are the primary stimulus for thyroid growth. oup.com Studies in rats have demonstrated that administration of PTU leads to significant increases in thyroid weight and the rate of thyroid follicular cell proliferation. iarc.froup.com Research suggests that even small increases in serum TSH concentrations are sufficient to stimulate this proliferative effect. iarc.froup.com For instance, in one study, rats treated with PTU showed up to an 8.5-fold increase in thyroid-cell proliferation during the first week of administration. iarc.fr This increased proliferation is a key factor in the development of goiter and, in long-term studies with rodents, has been linked to the formation of thyroid follicular-cell adenomas and carcinomas. inchem.org

This compound has been shown to induce cytotoxicity in a dose-dependent manner in the human monocytic cell line U-937. medchemexpress.commedchemexpress.commedchemexpress.com Studies have demonstrated that exposure of U-937 cells to PTU results in growth retardation and reduced cell viability. medchemexpress.comresearchgate.net One study reported that concentrations ranging from 5.5 to 330 μg/mL led to a dose-dependent cytotoxic effect after 24 hours of incubation. medchemexpress.commedchemexpress.com Further research has explored the synergistic effects of PTU with other compounds, such as phospholipid-based liposomes, on the growth of U-937 cells. researchgate.net

Effects on Thyroid Follicular Cell Proliferation

Mechanisms Beyond Thyroid Regulation

This compound exhibits antioxidant properties, primarily through its ability to scavenge free radicals. conicet.gov.arnih.gov It has been shown to react directly and rapidly with hydroxyl radicals (•OH), which are highly reactive oxygen species. nih.gov The protective effects of PTU against certain types of cellular damage, such as alcohol-induced liver injury, have been partly attributed to this hydroxyl radical scavenging capability. nih.gov

Research into the enzyme inhibitory activity of this compound beyond its well-known effects on peroxidases has been explored. One study specifically investigated its ability to inhibit acid and alkaline phosphatases. The results from this study showed that this compound itself had no inhibitory effect on either acid or alkaline phosphatase activity. conicet.gov.arresearchgate.net

However, when structurally modified by coordination with a copper(II) ion, the resulting complex became a potent inhibitor of alkaline phosphatase (ALP). conicet.gov.arresearchgate.net This indicates that the core propyluracil structure does not inherently inhibit these phosphatases, but it can be chemically modified to gain such activity.

Separately, in the context of cardiac hypertrophy, research has identified protein tyrosine phosphatase 1B (PTP1B) as a redox-sensitive enzyme. nih.govbiorxiv.org In a mouse model where PTP1B was deleted in cardiomyocytes, inhibiting the synthesis of triiodothyronine (T3) with propylthiouracil (B1679721) was shown to rescue pressure overload-induced hypertrophy. nih.govbiorxiv.org This suggests an indirect link where PTU's primary effect on thyroid hormone synthesis influences signaling pathways regulated by PTP1B, rather than PTU directly inhibiting the phosphatase itself. nih.gov

Pharmacological and Biological Activities of 6 N Propyluracil

Antithyroid Activity in Hyperthyroidism Models

6-n-Propyluracil is a well-established antithyroid agent that functions by inhibiting the synthesis of thyroid hormones. Its primary mechanism of action involves the inhibition of the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3). Additionally, this compound inhibits the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase.

Animal Models for Thyroid Hormone Manipulation (e.g., Rat Studies)

Rodent models, particularly rats, are frequently used to study the effects of this compound on thyroid function. Administration of this compound to these animals effectively induces a state of hypothyroidism, allowing researchers to investigate the physiological consequences of reduced thyroid hormone levels. For instance, studies have shown that treating rats with this compound leads to a significant decrease in serum T4 levels. The compound is often added to the drinking water of the animals to induce a controlled and sustained state of hypothyroidism for experimental purposes. These models are invaluable for understanding the role of thyroid hormones in various physiological processes and for evaluating the efficacy of therapeutic interventions.

Comparative Efficacy with Other Antithyroid Agents

The antithyroid efficacy of this compound has been compared to other thioamide drugs, such as methimazole (B1676384) (MMI) and carbimazole. While both this compound and methimazole inhibit thyroid hormone synthesis, their potencies and secondary effects can differ. Some studies suggest that methimazole is more potent than this compound in its antithyroid action. However, this compound's additional effect of inhibiting the peripheral conversion of T4 to T3 can be advantageous in certain clinical situations. Research comparing the effects of this compound and methimazole on various physiological parameters, such as vascular markers in Graves' disease, has been conducted to understand their differential impacts beyond their primary antithyroid activity.

Table 1: Comparison of Antithyroid Drug Efficacy on P wave parameters in Graves' Disease

| Parameter | Before Treatment (Mean ± SD) | After Treatment with PTU (Mean ± SD) | After Treatment with MMZ (Mean ± SD) |

| Pmax (ms) | 109.4 ± 11.1 | 97.5 ± 8.0 | 96.9 ± 8.8 |

| Pmin (ms) | 49.6 ± 7.9 | 48.3 ± 8.2 | 47.7 ± 7.8 |

| PWD (ms) | 59.8 ± 10.3 | 49.2 ± 8.1 | 49.2 ± 8.4 |

| Data from a study on patients with Graves' disease. Pmax: maximum P wave duration; Pmin: minimum P wave duration; PWD: P wave dispersion. |

Research on Long-Term Thyroid Function Modulation

Studies have investigated the long-term effects of this compound on thyroid function. Continuous administration in animal models can lead to sustained hypothyroidism, characterized by decreased T4 and T3 levels and an increase in thyroid-stimulating hormone (TSH). This prolonged state of thyroid hormone deficiency can result in goiter, which is an enlargement of the thyroid gland. Research in this area aims to understand the adaptive mechanisms of the thyroid gland and the broader physiological consequences of chronic thyroid suppression.

Investigation of Developmental Effects of Thyroid Hormone Insufficiency

Thyroid hormones are critically important for normal development, particularly of the brain. The use of this compound to induce hypothyroidism in animal models has been instrumental in studying the developmental consequences of thyroid hormone insufficiency.

Neurological Abnormalities in Experimental Models

Exposure to this compound during critical developmental periods in rats can lead to a range of neurological abnormalities. These can include alterations in neuronal migration, leading to malformations in brain structures like the corpus callosum. Studies have also reported that developmental hypothyroidism induced by this compound can impair synaptic transmission and plasticity in the hippocampus, a brain region crucial for learning and memory. This can manifest as deficits in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Furthermore, some research has linked hypothyroidism to movement disorders such as ataxia.

Impact on Brain Development

The developing brain is highly sensitive to thyroid hormone levels, and insufficiency during gestation and early postnatal life can have irreversible consequences. This compound-induced hypothyroidism in animal models has been shown to disrupt various aspects of brain development, including neuronal proliferation, differentiation, and myelination. For example, studies have demonstrated that maternal hypothyroidism induced by this compound can lead to reduced acetylcholine (B1216132) levels and altered enzyme activity in the hippocampus of offspring. Even modest reductions in thyroid hormone levels during development can result in significant neurological dysfunction.

Table 2: Effects of Developmental PTU Exposure on Synaptic Function in the Dentate Gyrus of Adult Rats

| PTU Dose | EPSP Slope Amplitude | Population Spike Amplitude | LTP of EPSP Slope |

| 1 ppm | No significant effect | No significant effect | Impaired |

| 2 ppm | Significantly reduced | No statistically reliable effect | Impaired |

| 3 ppm | Significantly reduced | No statistically reliable effect | Impaired |

| EPSP: excitatory postsynaptic potential; LTP: long-term potentiation. |

Effects on Reproductive Tract Development

Transient hypothyroidism induced by this compound (PTU) during specific developmental windows has been shown to have significant and lasting effects on the reproductive systems of various male animal models. Research indicates that the timing of this induced hypothyroidism is critical, particularly during the period of Sertoli cell proliferation. ekb.eg

Research in avian species has yielded similar results. In the domestic fowl, treating males with PTU for a six-week period between 6 and 12 weeks of age led to a 96% increase in testis weight by 28 weeks of age and a 115% increase in total daily sperm production. oup.com Studies on boars also showed that prepubertal PTU-induced hypothyroidism had significant effects on reproductive traits, although it resulted in less developed epididymides and a lower sperm count per gram of testis at 238 days of age. nih.gov

Table 1: Effects of this compound (PTU) on Male Reproductive Development in Animal Models

| Animal Model | Treatment Details | Key Findings on Reproductive Tract | Reference(s) |

|---|---|---|---|

| Rats | 0.1% w/v PTU in drinking water to lactating dams from parturition to day 25. | Increased adult testis weight; enhanced spermatogenesis; 83-136% increase in daily sperm production. | iarc.fr |

| Hamsters | PTU exposure from postnatal day 0 to day 25. | ~30% heavier testes; 73% increase in daily sperm production. | nih.gov |

| Boars | Oral PTU treatment during prepubertal period (e.g., 7-70 DOA or 28-91 DOA). | Less developed epididymides; lower sperm count per gram of testis at 238 days of age. | nih.gov |

| Domestic Fowl | 0.1% PTU in diet for 6 weeks (between 6 and 12 weeks of age). | 96% increase in testis weight by 28 weeks; 115% increase in total daily sperm production. | oup.com |

| Rabbits | Neonatal PTU injection. | Significantly increased testicular length, width, and weight; larger ejaculate volume. | ekb.eg |

DOA: Days of Age

Novel Therapeutic Applications and Activities of this compound and its Derivatives

Beyond its established use, this compound and its derivatives have been investigated for a range of other therapeutic activities. ontosight.airesearchgate.net

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties in various research contexts. ontosight.ai These effects are thought to be linked to its ability to act as a free radical scavenger, which inhibits oxidative events that can activate lymphocytes. ijdvl.com In studies related to psoriasis, an inflammatory skin condition, the therapeutic effect of PTU has been partly attributed to its immunomodulatory and anti-inflammatory capabilities. ijdvl.comnih.gov Further research has explored its role in modulating inflammatory markers. For instance, in a study on hypothyroid rats, PTU administration was linked to changes in the expression of β-catenin, which is associated with the anti-inflammatory cytokine IL-10. dovepress.com

Anticancer Research

The role of this compound in oncology is complex, with studies indicating both potential therapeutic applications and carcinogenic properties. ontosight.aiontosight.ai The U.S. National Toxicology Program's 15th Report on Carcinogens states that propylthiouracil (B1679721) is "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, where oral administration led to thyroid and pituitary tumors in rodents. nih.gov

Conversely, some research suggests potential anticancer applications. An in vivo study demonstrated that PTU inhibited the growth of human prostate cancer xenografts in nude mice. nih.gov This effect was considered indirect, likely caused by the induced hypothyroid state, as PTU did not show a direct antitumor effect in vitro on prostate cancer cell lines. nih.gov Derivatives of uracil (B121893) and pyrimidine (B1678525), the class of compounds to which PTU belongs, have also been noted for their cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. ontosight.airesearchgate.netontosight.airesearchgate.net

| Breast & Colon Cancer | Cancer cell lines | Uracil/pyrimidine derivatives (related to PTU) exhibit cytotoxic activity. | Identified as potential lead compounds for developing new anticancer agents. | ontosight.ai |

Antimicrobial Activity (Antibacterial and Antifungal)

Investigations have revealed that this compound and its derivatives possess antimicrobial properties, showing activity against a variety of bacteria and fungi. ontosight.aiontosight.airesearchgate.net Studies have found that these compounds can inhibit the growth of pathogens such as Escherichia coli and the fungus Aspergillus flavus. ontosight.ai

Research into derivatives has shown promising results. For example, certain 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, derived from uracil, displayed potent, broad-spectrum antibacterial activity. nih.gov Coordination of PTU with metals has also been explored; a copper(II) complex of PTU showed potential as an antibacterial agent against both Gram-negative and Gram-positive bacteria and as an antifungal agent against Aspergillus fumigatus. researchgate.net Other studies on new heterocyclic compounds synthesized from PTU have reported positive antibacterial and antifungal results compared to standard controls like Cefotaxime and Fluconazole. researchgate.net

Table 3: Antimicrobial Activity of this compound (PTU) and its Derivatives

| Compound Type | Target Microorganisms | Observed Activity | Reference(s) |

|---|---|---|---|

| This compound | Escherichia coli, Aspergillus flavus | Inhibition of growth. | ontosight.ai |

| Copper(II)-PTU Complex | Gram-positive & Gram-negative bacteria, Aspergillus fumigatus | Potential antibacterial and antifungal activity. | researchgate.net |

| 6-piperazino uracil derivatives | Gram-positive bacteria (Micrococcus luteus), other bacteria | Marked broad-spectrum inhibitory activity (specifically for compound 6h). | nih.gov |

| Novel PTU-derived heterocycles | Various bacteria and fungi | Positive results against controls (Cefotaxime, Fluconazole). | researchgate.net |

Potential in Psoriasis Treatment Research

This compound has emerged as a potential oral therapy for psoriasis, a chronic hyperproliferative and inflammatory skin disorder. ijdvl.comresearchgate.net Several clinical studies have demonstrated its efficacy in clearing psoriatic lesions. ijdvl.comnih.gov An open-label study involving 25 patients with plaque psoriasis treated with oral PTU for 12 weeks showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores, with a 33.9% reduction at 6 weeks and a 74.1% reduction by the end of the study. ijdvl.com Another open trial reported that out of seven patients who completed the study, two showed near-complete resolution of their lesions, while the others showed moderate improvement. nih.gov

The exact mechanism of PTU in psoriasis is not fully elucidated, but it is believed to involve multiple pathways. ijdvl.com Proposed mechanisms include an antiproliferative effect, the scavenging of free radicals, and the enhancement of apoptosis (programmed cell death) in psoriatic plaques. ijdvl.com It does not appear to act through major changes in T or B cell activation or via pro- and anti-inflammatory cytokines like TNF-α. ijdvl.com

Hepatoprotective Research (e.g., in alcoholic liver disease)

The potential for this compound to protect the liver, particularly in the context of alcoholic liver disease (ALD), has been a subject of clinical investigation. The rationale for its use stems from the theory that it may counter a 'hypermetabolic state' induced by alcohol and act as an antioxidant. scholaris.canih.gov

However, multiple systematic reviews and meta-analyses of randomized controlled trials have not found sufficient evidence to support its use for this purpose. A Cochrane meta-analysis that included six trials with a total of 710 patients with ALD found no significant beneficial effect of PTU compared to placebo on all-cause mortality, liver-related mortality, liver complications, or liver histology. nih.govnih.govresearchgate.net While some early studies suggested a potential benefit, the broader evidence from these comprehensive reviews does not support the use of propylthiouracil for treating alcoholic liver disease outside of clinical trials. nih.govresearchgate.net

Pharmacodynamic and Pharmacokinetic Research

This section details the pharmacokinetic properties of 6-n-propylthiouracil (PTU), a thiouracil-based antithyroid agent. It explores how the body processes this compound, from its metabolic breakdown and elimination to its interactions with plasma proteins and its ability to cross the placental barrier in animal studies.

Metabolism and Elimination Pathways (e.g., Glucuronidation)

The biotransformation of 6-n-propylthiouracil is extensive, with the primary metabolic process being hepatic glucuronidation. nih.gov This pathway involves the conjugation of the drug with glucuronic acid, a process catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). researchgate.net Specifically, UGT1A9 has been identified as a key isoform responsible for the glucuronidation of PTU. researchgate.net The resulting metabolite, propylthiouracil N-β-D glucuronide (PTU-GLU), is more water-soluble, facilitating its removal from the body. researchgate.netiarc.fr

Following oral administration, PTU is rapidly absorbed and then largely metabolized in the liver. While the majority of the drug undergoes this extensive metabolism, a small fraction is excreted unchanged. iarc.frwikipedia.org Elimination occurs predominantly through the kidneys, with approximately 35% of a dose being excreted in the urine as metabolites within 24 hours. nih.gov In studies on rats, 75% to 90% of the administered dose was recovered in the urine, with propylthiouracil glucuronide being the major urinary metabolite, accounting for 40-48% of the dose in 24-hour samples. iarc.fr A smaller portion, around 15%, is eliminated via bile. iarc.fr The elimination half-life of propylthiouracil is relatively short, approximately 1 to 2 hours. wikipedia.org

| Parameter | Finding | Source Index |

|---|---|---|

| Primary Metabolic Pathway | Hepatic Glucuronidation | nih.govresearchgate.net |

| Key Enzyme | UGT1A9 | researchgate.net |

| Primary Elimination Route | Renal (Urine) | iarc.fr |

| Urinary Excretion (as metabolites) | ~35% within 24 hours (human) | nih.gov |

| Urinary Excretion (as metabolites) | 75-90% (rat) | iarc.fr |

| Elimination Half-Life | ~1-2 hours | wikipedia.org |

Protein Binding Characteristics

6-n-propylthiouracil exhibits significant binding to plasma proteins upon entering the bloodstream. wikipedia.org The extent of this binding is reported to be approximately 70% to 85%. nih.govwikipedia.org The primary proteins involved in this binding are albumin and lipoproteins. nih.gov In one study using equilibrium dialysis in male Sprague-Dawley rats, it was found that 57% of the drug in plasma was bound to protein. iarc.fr Another source indicates protein binding is about 40%. phebra.com The degree of protein binding is a critical pharmacokinetic characteristic, as it influences the drug's distribution, availability to target tissues, and rate of elimination.

| Parameter | Finding | Source Index |

|---|---|---|

| Extent of Protein Binding | 70-85% | nih.govwikipedia.org |

| Extent of Protein Binding (Rat Study) | 57% | iarc.fr |

| Major Binding Proteins | Albumin, Lipoproteins | nih.gov |

Transplacental Transfer Studies in Animal Models

Studies have confirmed that 6-n-propylthiouracil can cross the placental barrier. phebra.comnih.gov Research in animal models has been crucial in understanding the extent of this transfer. In pregnant rats administered radio-labelled PTU, the compound was detected in fetal circulation, indicating that it passes from the maternal bloodstream to the fetus. bioscientifica.com While PTU is significantly protein-bound, which theoretically might limit its passage across the placenta, studies suggest that transfer is not solely dependent on this factor. bioscientifica.com

In vivo studies in rats have shown that PTU can induce fetal goiter and suppress fetal thyroid function, effects that are a direct consequence of its transplacental passage. nih.govnih.gov Despite this, animal studies have not demonstrated a classic teratogenic effect for PTU. nih.gov Research comparing PTU with another antithyroid drug, methimazole (MMI), has yielded varied results regarding the relative rates of placental transfer. One in vivo study in pregnant women suggested a substantially lower transfer rate for PTU compared to MMI. bioscientifica.comoup.com However, other in vitro studies using perfused human placental tissue found that the transfer of PTU and MMI was very similar. bioscientifica.comresearchgate.net

| Animal Model/System | Key Finding | Source Index |

|---|---|---|

| Pregnant Rats | Demonstrated transfer of PTU from maternal to fetal circulation. | bioscientifica.com |

| Animal Studies (General) | PTU can induce fetal goiter and suppress fetal thyroid function. | nih.govnih.gov |

| Animal Studies (Teratogenicity) | Did not show a classic teratogenic effect. | nih.gov |

| Perfused Human Placental Lobule (In Vitro) | Transfer kinetics of PTU and Methimazole (MMI) were found to be similar. | researchgate.net |

6 N Propyluracil in Taste Perception Research

Phenotypic Expression of 6-n-Propyluracil Taster Status

The genetic variations related to PROP sensitivity manifest as distinct taster phenotypes. These are characterized by how intensely an individual perceives PROP's bitterness and are correlated with anatomical differences on the tongue.

Based on their perceptual response to PROP, individuals are generally classified into three groups: non-tasters, medium-tasters, and super-tasters. nih.govsensorysociety.org This classification is typically determined using psychophysical methods, where individuals rate the perceived intensity of various PROP solutions, often in comparison to a reference solution like sodium chloride. mdpi.comnih.gov

Non-tasters: These individuals perceive PROP as tasteless or only faintly bitter. yale.edu They are typically homozygous for the AVI allele of the TAS2R38 gene (AVI/AVI). unimi.it Approximately 25-30% of the U.S. population falls into this category. sensorysociety.orghealthline.com

Medium-tasters: This is the largest group, comprising about 50% of the U.S. population. sensorysociety.org They perceive PROP as distinctly bitter. yale.edu This group is genetically more diverse and includes individuals who are heterozygous (PAV/AVI) and some who are homozygous for the taster allele (PAV/PAV). nih.govunimi.it

Super-tasters: These individuals experience extreme and often unpleasant bitterness from PROP. yale.edu They make up about 25% of the U.S. population, with a higher prevalence in women. sensorysociety.orghealthline.com Super-tasters are most often homozygous for the PAV allele (PAV/PAV), but some heterozygotes can also fall into this category, highlighting the influence of other factors like papillae density. nih.govwikipedia.org

Table 2: Classification of PROP Taster Status

| Taster Status | Percentage of US Population (Approx.) | General Perception of PROP | Associated TAS2R38 Genotypes |

|---|---|---|---|

| Non-taster | 25-30% | Tasteless or weakly bitter | AVI/AVI |

| Medium-taster | 50% | Moderately to strongly bitter | PAV/AVI, PAV/PAV |

| Super-taster | 25% | Extremely bitter | Primarily PAV/PAV |

A key anatomical feature linked to PROP taster status is the density of fungiform papillae on the tongue. scielo.brsensorysociety.org These are the small, mushroom-shaped structures on the front of the tongue that contain taste buds. healthline.com

Numerous studies have consistently shown a strong positive correlation between fungiform papillae density and PROP sensitivity. nih.govmdpi.comnih.gov

Super-tasters generally have the highest density of fungiform papillae. nih.govmdpi.comsensorysociety.orgableweb.org

Medium-tasters have an intermediate density. nih.govmdpi.com

Non-tasters have the lowest density of these structures. nih.govmdpi.comableweb.org

This increased density of papillae in super-tasters means they have more taste buds and, consequently, more taste receptors. sensorysociety.orghealthline.com This anatomical difference is believed to be a primary reason why super-tasters are more responsive not only to PROP but to a wide range of other oral stimuli, including the bitterness of caffeine (B1668208), the sweetness of sucrose (B13894), and the burn of capsaicin (B1668287). nih.govsensorysociety.org Electrophysiological recordings from the tongue have provided direct evidence for this, showing that the largest and fastest taste-evoked responses are recorded in super-tasters, who also have the highest papillae density. mdpi.com This greater functional activity, driven by a higher number of taste buds, contributes significantly to the heightened oral sensitivity that defines the super-taster phenotype. nih.govmdpi.com

Salivary Proteome and Taste Responsiveness

The composition of an individual's saliva, particularly its protein content, is a crucial factor in taste perception. Research has identified specific salivary proteins that correlate with and may even modulate the perceived intensity of this compound.

Studies have established a direct association between responsiveness to this compound and the salivary levels of specific basic proline-rich proteins (bPRPs), namely Ps-1 and the peptide II-2. plos.orgnih.govnih.gov These proteins are products of the PRB1 gene. nih.govnih.govunica.it

Research findings indicate that the basal levels of Ps-1 and II-2 are significantly higher in the saliva of individuals classified as PROP super-tasters compared to non-tasters. plos.orgresearchgate.net Furthermore, oral stimulation with PROP can trigger a rapid increase in the concentration of these same proteins, but this effect is observed only in super-tasters. plos.orgnih.gov The Ps-1 protein, in particular, was found to be completely absent in 38% of non-tasters studied. plos.org

The functional significance of these proteins has been demonstrated in experiments where oral supplementation with Ps-1 protein was administered to individuals who naturally lack it in their saliva. mdpi.com This supplementation markedly increased their perceived bitterness of PROP, with the effect being most potent in the non-taster group. mdpi.comresearchgate.net These findings suggest that the PRB1 gene, by controlling the expression of these bPRPs, acts as an additional genetic factor, alongside the well-known TAS2R38 taste receptor gene, in shaping an individual's sensitivity to thiourea (B124793) compounds like this compound. nih.govunica.it

Electrophysiological Measures of Gustatory Response

To objectively quantify taste sensitivity, researchers have employed electrophysiological recordings directly from the human tongue. researchgate.netnih.gov This method measures the summated electrical potential changes from taste cells in response to a chemical stimulus.

When this compound is applied to the tongue, it evokes negative slow potentials, which represent the depolarization of taste cells. researchgate.netnih.gov The amplitude and rate of this depolarization have been found to correlate with the subject's perceived bitterness intensity, the density of their fungiform papillae (the structures housing taste buds), and their taster status as determined by psychophysical tests and TAS2R38 genotype. researchgate.netnih.gov

Specifically, PROP super-tasters exhibit the largest and fastest electrophysiological responses, corresponding to their higher papillae density. mdpi.comnih.govresearchgate.net In contrast, medium tasters and non-tasters show smaller and slower responses. mdpi.comnih.govresearchgate.net These electrophysiological recordings provide a robust, quantitative measure of peripheral taste function, helping to resolve controversies based on subjective reports and offering a direct window into the initial stages of taste perception. researchgate.netnih.gov

Impact of this compound Taste Sensitivity on Behavior and Health

The genetic trait of this compound sensitivity extends beyond mere taste perception, influencing food choices, dietary patterns, and consequently, various health indicators.

Food Preferences and Dietary Habits

An individual's taster status is often predictive of their food preferences and dietary habits, though findings can vary across studies. scielo.brpurdue.edu

Vegetables and Bitter Foods : Sensitivity to this compound is associated with a heightened perception of bitterness in other compounds, including those found in cruciferous vegetables. oatext.comscielo.br Several studies report that tasters and super-tasters show reduced preference for and/or intake of bitter vegetables like Brussels sprouts, cabbage, spinach, and raw broccoli. nutriweb.org.mycambridge.orgnih.gov This aversion can lead to lower dietary intakes of important nutrients like beta-carotene, carbohydrate, and fiber. nutriweb.org.mycambridge.org

Fats : The relationship between PROP status and fat perception is complex. Some studies indicate that super-tasters are more sensitive to the texture of fats and that non-tasters show higher preferences for high-fat foods and consume more discretionary fats. mdpi.comnih.gov However, other comprehensive studies have found no significant differences among taster groups in their orosensory responses to fat or their dietary fat intake. purdue.edu

Sweets : Research suggests that PROP tasters tend to be more sensitive to sweet tastes. cabidigitallibrary.org This heightened sensitivity may lead to a dislike for intensely sweet foods and beverages. cambridge.orgcabidigitallibrary.org Conversely, non-tasters are more likely to be "sweet-likers". jocpd.com

| Taster Group | Associated Food Preferences & Habits | Reference |

|---|---|---|

| Tasters/Supertasters | Reduced preference for bitter vegetables (e.g., broccoli, spinach, cabbage). | nutriweb.org.mycambridge.orgnih.gov |

| Tasters/Supertasters | Tendency to be "sweet-dislikers" due to heightened sweet perception. | cabidigitallibrary.orgjocpd.com |

| Non-tasters | Higher preference for high-fat foods and greater intake of discretionary fats (findings are mixed). | mdpi.comnih.gov |

| Non-tasters | Tendency to be "sweet-likers". | jocpd.com |

Association with Body Weight and BMI

The link between this compound taster status and body weight, often measured by the Body Mass Index (BMI), is a subject of considerable debate, with studies reporting conflicting results. scielo.brcabidigitallibrary.orgresearchgate.net

Some early studies suggested that super-tasters tend to be leaner, while non-tasters, with their potential preference for high-fat and sweet foods, might be more prone to a higher BMI. cabidigitallibrary.org However, numerous studies across various populations, including adults and adolescents, have found no significant association between PROP taster status and BMI. scielo.brcabidigitallibrary.orgresearchgate.netnutriweb.org.my

Conversely, some research has found a direct association, where PROP tasters had higher BMI z-scores and a greater prevalence of overweight, particularly in low-income preschool children. nih.gov Other work has identified complex interactions with factors like gender and socioeconomic status (SES). oatext.comcambridge.org For instance, one study found that among individuals in the highest SES group, supertasters had the largest BMI percentile, a relationship not seen in lower-SES groups. cambridge.org These inconsistencies suggest that while taste genetics may play a role, its influence on body weight is likely moderated by a host of other genetic, environmental, and social factors. nih.govcambridge.org

Link to Caries Activity and Oral Health

A more consistent relationship has been observed between this compound sensitivity and oral health, specifically dental caries. Multiple studies suggest that an individual's taster status can be a risk determinant for caries. researchgate.netuzh.ch

The general finding is that non-tasters exhibit a significantly higher caries experience (e.g., higher DMFT/decayed, missing, and filled teeth scores) compared to tasters and super-tasters. jocpd.comresearchgate.netresearchgate.netnih.gov This association is often attributed to dietary habits; non-tasters tend to be "sweet-likers" and may consume more sugary foods and drinks, increasing their caries risk. jocpd.comnih.gov In contrast, the heightened sensitivity of tasters to both bitter and sweet tastes may lead them to avoid such foods. jocpd.comnih.gov

Therefore, sensitivity to this compound is considered a potential screening tool to help identify children at a higher risk for developing dental caries, allowing for targeted preventive strategies. jocpd.comnih.govjst.go.jp

| Taster Group | Caries Activity Finding | Reference |

|---|---|---|

| Non-tasters | Significantly higher caries experience (DMFT/dfs scores). | jocpd.comresearchgate.netnih.gov |

| Non-tasters | More likely to have high caries risk. | researchgate.net |

| Non-tasters | Tend to be "sweet-likers," which is associated with increased sugar consumption. | jocpd.comnih.gov |

| Tasters/Supertasters | Lower caries experience compared to non-tasters. | jocpd.comresearchgate.net |

Correlation with Adult Attachment and Parental Investment

Research into the biological underpinnings of parenting has explored potential links between taste genetics and maternal behavior. A preliminary study investigated the relationship between mothers' sensitivity to this compound (PROP) and their self-reported emotional investment in their infants. usu.edu The model for this research proposed that hormones involved in parental investment, such as oxytocin (B344502) and estrogen, are modulated by cellular second messenger systems, and that the ability to taste PROP has genetic links to these same systems. usu.edu

Another study examined PROP taste sensitivity as a potential biological marker for vulnerability to stress in mothers and children. usu.edu While most results were not statistically significant, the study did find that for mothers with higher PROP taste sensitivity, those in a low-income sample reported more depression regardless of stress levels, whereas those in a middle-income sample reported more depression when experiencing higher parenting stress. usu.edu

Interplay with Other Oral Stimuli Perception (e.g., Sweet, Caffeine, Irritants)

An individual's sensitivity to this compound is often considered a marker for their perception of other oral stimuli. nih.gov Research indicates that individuals who are highly sensitive to PROP (super-tasters) tend to have a heightened sensitivity to a variety of other oral sensations compared to non-tasters. nih.govnih.gov

This heightened perception extends to other bitter compounds and foods, such as caffeine solutions, black coffee, green tea, and dark chocolate. nih.gov Studies have shown that super-tasters give higher ratings to the bitterness of caffeine than non-tasters. nih.govresearchgate.net

The interplay is not limited to bitterness. Super-tasters also report greater intensity from sweet substances like sucrose. nih.govnih.govresearchgate.net The perception of chemical irritants, such as chili, is also reported to be more intense for PROP tasters. nih.gov

One study that examined the perception of the five primary tastes found that PROP super-tasters, who also had a high density of fungiform papillae, rated sucrose (sweet), citric acid (sour), caffeine (bitter), and monosodium l-glutamate (umami) as more intense than non-tasters did. nih.govresearchgate.net However, another study found that while PROP tasters rated Brussels sprouts as more bitter, they did not rate sucrose as more sweet than non-tasters. science.gov

Table 1: Research Findings on PROP Taster Status and Perception of Other Stimuli

| Stimulus | Finding | Source(s) |

|---|---|---|

| Caffeine | Super-tasters perceive caffeine as more bitter than non-tasters. | nih.govnih.govresearchgate.net |

| Sweet (Sucrose) | Super-tasters often rate sweet substances as more intense. | nih.govnih.govresearchgate.net |

| Sour (Citric Acid) | Super-tasters rate sour stimuli as more intense. | nih.govresearchgate.net |

| Umami (MSG) | Super-tasters rate umami stimuli as more intense. | nih.govresearchgate.net |

| Irritants (Chili) | Tasters perceive chemical irritants as more intense. | nih.gov |

Influence of Demographics (Age, Gender, Socioeconomic Status)

The relationship between this compound (PROP) taster status and various demographic factors has been a subject of numerous studies, with some findings appearing inconsistent across different populations and research designs.

Gender: Several studies report that females are more sensitive to bitter tastes, including PROP, than males. d-nb.infootago.ac.nz Women are more likely to be classified as "supertasters". d-nb.info This heightened sensory perception in women may be linked to sexual hormones. d-nb.info One study of 922 adults found that women had significantly higher PROP intensity ratings than men. otago.ac.nz However, other research, including a study of Brazilian adults and another involving low-income preschool children, found no significant association between PROP taster status and gender. scielo.brnih.gov

Age: The perception of bitterness appears to be negatively correlated with age, suggesting that sensitivity may decrease over time. d-nb.info However, specific studies examining the link between PROP taster status and age have yielded mixed results. Some have found no statistically significant difference in sensitivity across age groups. scielo.br Research has also noted that the relationship between PROP sensitivity and food preferences may differ between young children and adolescents. nih.gov

Socioeconomic Status (SES): The influence of socioeconomic factors on PROP perception has also been explored. One study involving 922 members of a birth cohort found that higher PROP intensity ratings at age 32 were independently associated with lower childhood socioeconomic status. otago.ac.nz Research on low-income populations, such as preschool-aged children in Head Start programs, has been conducted to understand taste genetics in groups with a high prevalence of obesity. nih.gov In one study, PROP sensitivity was not related to the annual household income of the participants. nih.gov Another study highlighted that ethnic differences regarding socioeconomic status could explain discrepancies in study results on bitterness perception. d-nb.info

Table 2: Summary of Demographic Influences on PROP Taster Status

| Demographic Factor | Relationship with PROP Sensitivity | Supporting Studies | Contradictory/No Association Studies |

|---|---|---|---|

| Gender | Females tend to be more sensitive (supertasters). | d-nb.infootago.ac.nz | scielo.brnih.gov |

| Age | Sensitivity may decrease with age. | d-nb.info | scielo.br |

| Socioeconomic Status | Higher sensitivity associated with lower childhood SES. | otago.ac.nz | nih.gov |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Propylthiouracil) | 657298 |

Toxicological and Safety Research of 6 N Propyluracil

Carcinogenicity Studies in Experimental Animals

6-n-Propyluracil is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals. nih.govnih.gov Oral administration of PTU has been shown to induce tumors in multiple rodent species, including mice, rats, hamsters, and guinea pigs. nih.govnih.govinchem.org

Thyroid Follicular-Cell Tumors

The most consistently observed carcinogenic effect of PTU in animal studies is the development of thyroid follicular-cell tumors. nih.govnih.govinchem.org Oral exposure to PTU has led to both benign (adenomas) and malignant (carcinomas) tumors of the thyroid in mice, rats, and hamsters of both sexes, as well as in male guinea pigs. nih.govnih.gov In some instances, metastases of these tumors have been observed in hamsters. nih.govnih.gov

The mechanism underlying PTU-induced thyroid tumorigenesis is linked to its primary pharmacological action: the inhibition of thyroid hormone synthesis. inchem.org By blocking the enzyme thyroid peroxidase, PTU decreases the production of thyroxine (T4) and triiodothyronine (T3). inchem.orgnih.gov This leads to a compensatory increase in the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. inchem.org Chronic stimulation of the thyroid follicular cells by elevated TSH levels results in hyperplasia (an increase in the number of cells), which can progress to the formation of adenomas and, eventually, carcinomas. inchem.orghpra.ie

Studies have also demonstrated that PTU can act as a tumor promoter in the thyroid. In initiation-promotion models, when administered after a known carcinogen, PTU significantly increased the incidence of thyroid follicular-cell tumors in rats. inchem.orginchem.org

Table 1: Incidence of Thyroid Tumors in Experimental Animals Exposed to this compound

| Species | Sex | Tumor Type | Findings | Reference |

|---|---|---|---|---|

| Mice | Not Specified | Follicular-cell carcinomas | Oral administration produced thyroid follicular-cell carcinomas. | nih.govnih.govinchem.org |

| Rats | Male & Female | Follicular-cell adenomas and carcinomas | Oral administration produced thyroid follicular-cell adenomas and carcinomas. | nih.govnih.govinchem.org |

| Hamsters | Male & Female | Follicular-cell adenomas and carcinomas | Oral administration produced thyroid follicular-cell adenomas and carcinomas, with some metastases observed. | nih.govnih.gov |

| Guinea Pigs | Male | Follicular-cell adenomas | Oral administration produced thyroid follicular-cell adenomas. | nih.govnih.gov |

Pituitary Gland Adenomas

In addition to thyroid tumors, oral administration of PTU has been associated with the development of benign tumors of the anterior pituitary gland, specifically chromophobe adenomas, in mice. nih.govnih.govinchem.org This effect is also considered to be a consequence of the disruption of the hypothalamic-pituitary-thyroid axis. The chronic low levels of thyroid hormones caused by PTU lead to persistent stimulation of the pituitary to produce TSH, which can result in the hyperplastic and neoplastic growth of pituitary cells. hpra.ie One study noted that concurrent administration of 2,4-dinitrophenol, an inhibitor of thyrotropin release, reduced the incidence of pituitary tumors in mice treated with PTU. iarc.fr

Parathyroid Tumors

Research has also indicated a link between PTU administration and the development of parathyroid tumors in rats. nih.govnih.gov An additional study published after the initial carcinogenicity reports found that PTU administered in drinking water caused parathyroid tumors. nih.govnih.gov Short-term studies have also shown that high doses of PTU leading to marked hypothyroidism can result in parathyroid hyperplasia in rats and other rodents. hpra.ie

Developmental Toxicity Research

The developmental effects of this compound have been a subject of investigation. While it is not generally considered a human teratogen, some studies have reported transient hypothyroidism in a small percentage of infants whose mothers received the drug during pregnancy. inchem.org

In animal models, exposure to PTU during critical developmental windows has been shown to have adverse effects. tandfonline.com Thyroid hormones are crucial for normal brain development, and interference with their signaling by PTU can lead to neurological abnormalities. tandfonline.com The severity and nature of these effects depend on the timing and level of exposure. tandfonline.com

One study on murine embryos found that PTU exposure from embryonic day 7.5 to 9.5 resulted in neural tube and cardiac abnormalities. plos.org Specifically, cranial neural tube defects were more common in PTU-exposed embryos. plos.org Another study in zebrafish demonstrated that PTU induced a concentration-dependent decrease in body length and weight, as well as inhibited metamorphosis at higher concentrations. acs.org

Systemic Effects in Animal Models (e.g., Organ Weight Changes, Leukocyte Counts)

Administration of this compound in animal models has been shown to induce various systemic effects, including changes in organ weights. A consistent finding is an increase in thyroid gland weight, a direct consequence of the goitrogenic effect of the compound. mdpi.com

In rats, long-term, high-dose PTU administration led to a significant decrease in liver weight. mdpi.com Conversely, another study reported that six weeks of PTU treatment in female weanling rats resulted in a significant increase in pituitary gland weight. nih.gov

Studies on the offspring of lactating rats exposed to PTU showed reduced body weight. iarc.fr Interestingly, despite the lower body weights, the testis weights of these offspring were increased, with histological evidence of enhanced spermatogenesis. iarc.fr The weights of non-reproductive organs like the brain, liver, and pituitary were reduced in the exposed groups. iarc.fr

Oxidative Stress Modulation

Research suggests that this compound can modulate oxidative stress, although the effects appear to be complex and tissue-specific. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses.

Several studies have investigated the impact of PTU-induced hypothyroidism on oxidative stress parameters. In the cerebral cortex of postnatal rats, PTU-induced hypothyroidism led to a significant decrease in lipid peroxidation and H2O2 levels, as well as decreased activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). ijmb.innih.gov

Conversely, in the developing cerebellum of hypothyroid rats, there was an observed increase in the levels of H2O2 and lipid peroxidation, along with increased activities of SOD and glutathione (B108866) peroxidase, but a decline in catalase activity. nih.gov Another study on rat hearts found that hypothyroidism induced by PTU elevated lipid peroxidation, while the effects on antioxidant enzymes varied between mitochondrial and post-mitochondrial fractions. researchgate.net

Some research also points to a potential radioprotective role for PTU by reducing radiation-induced oxidative stress damage. conicet.gov.ar It has been suggested that PTU-induced hypothyroidism can reduce oxidative damage in various tissues by decreasing the production of reactive oxygen metabolites associated with a lower metabolic rate and by enhancing antioxidant mechanisms. bioscientifica.com

Analytical Methodologies for 6 N Propyluracil

Methods for Detection and Quantification in Biological Fluids and Tissues

A range of analytical methods are available for the determination of 6-n-propyluracil in biological samples such as blood, serum, urine, milk, and tissues. iarc.fr High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with ultraviolet (UV) detection or mass spectrometry (MS). iarc.frnih.gov For instance, a reliable HPLC-MS/MS method has been developed for the simultaneous quantification of propylthiouracil (B1679721) and its major metabolite, N-β-D glucuronide, in biological matrices. nih.gov This method is particularly useful for in vitro metabolism studies. nih.gov Another HPLC method with UV detection has been optimized for the rapid and accurate determination of PROP in rabbit serum, demonstrating good linearity and recovery. actapharmsci.com

Other chromatographic techniques include gas chromatography (GC) combined with mass spectrometry. iarc.fr Non-chromatographic methods such as capillary zone electrophoresis with UV detection and micellar electrokinetic chromatography have also been reported for the analysis of propylthiouracil. iarc.fr Furthermore, electrochemical methods like differential pulse voltammetry have been described for the determination of propylthiouracil. scielo.br

The choice of method often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the availability of instrumentation. For example, while UV spectrometry is a robust and reliable method for quantifying PTU in biological samples, GC can offer excellent sensitivity for pharmacokinetic studies, though it may require a derivatization step. ijpsjournal.com

Table 1: Analytical Methods for this compound in Biological Samples

| Analytical Technique | Detector | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | UV-VIS | Quantification in rabbit serum | actapharmsci.com |

| HPLC-MS/MS | Mass Spectrometry | Simultaneous quantification of PTU and its glucuronide metabolite | nih.gov |

| Gas Chromatography (GC) | Mass Spectrometry | Analysis in biological fluids and tissues | iarc.fr |

| Capillary Zone Electrophoresis | UV Detection | Analysis in biological fluids | iarc.fr |

| Differential Pulse Voltammetry | Electrochemical | Determination in various samples | scielo.br |

Techniques for Purity Assessment in Pharmaceutical Preparations

Ensuring the purity of this compound in pharmaceutical formulations is critical for its safety and efficacy. Several pharmacopoeias specify methods for the identification and purity assay of propylthiouracil. iarc.frnih.gov

High-performance liquid chromatography (HPLC) with UV detection is a principal method for both identifying and assaying the content of propylthiouracil in pharmaceutical preparations. iarc.frnih.gov A stability-indicating HPLC method has been developed for the simultaneous estimation of propylthiouracil and its impurity, thiourea (B124793), demonstrating specificity, precision, and accuracy. ijpsr.com Another innovative RP-HPLC technique has been validated for propylthiouracil tablets, showing good linearity, precision, and accuracy. biomedpharmajournal.org

Titration methods are also employed for purity assessment. iarc.frnih.gov These include titration with sodium hydroxide (B78521) or mercury nitrate. iarc.fr Spectrophotometric methods, such as infrared (IR) and ultraviolet (UV) absorption spectrophotometry, are used for the identification of propylthiouracil by comparing the spectrum of the sample to that of a standard. iarc.frnih.gov

Table 2: Techniques for Purity Assessment of this compound

| Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Identification and Assay | iarc.frnih.govijpsr.combiomedpharmajournal.org |

| Titration (with sodium hydroxide or mercury nitrate) | Assay for content | iarc.fr |